molecular formula C19H21NO3 B5705829 ethyl 4-[(4-isopropylbenzoyl)amino]benzoate

ethyl 4-[(4-isopropylbenzoyl)amino]benzoate

Cat. No.: B5705829
M. Wt: 311.4 g/mol
InChI Key: DGSSYBIDRIVUDM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate is an organic compound with a complex structure, featuring both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-isopropylbenzoyl)amino]benzoate typically involves a multi-step process:

    Formation of 4-isopropylbenzoyl chloride: This is achieved by reacting 4-isopropylbenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting 4-isopropylbenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form 4-[(4-isopropylbenzoyl)amino]benzoic acid.

    Esterification: Finally, the 4-[(4-isopropylbenzoyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(4-isopropylbenzoyl)amino]benzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Hydrolysis: 4-[(4-isopropylbenzoyl)amino]benzoic acid.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 4-[(4-isopropylbenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-isopropylbenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with local anesthetic properties.

    4-[(4-isopropylbenzoyl)amino]benzoic acid: The carboxylic acid analog of ethyl 4-[(4-isopropylbenzoyl)amino]benzoate.

    Ethyl 4-[(4-isopropylbenzoyl)amino]carbonothioyl]amino]benzoate:

Uniqueness

This compound is unique due to its combination of ester and amide functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 4-[(4-propan-2-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-4-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(6-8-15)13(2)3/h5-13H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSSYBIDRIVUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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